molecular formula C7H12S B14743200 1-Thiaspiro[2.5]octane CAS No. 185-78-4

1-Thiaspiro[2.5]octane

Cat. No.: B14743200
CAS No.: 185-78-4
M. Wt: 128.24 g/mol
InChI Key: FGDWTXGHCTZSMQ-UHFFFAOYSA-N
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Description

1-Thiaspiro[2.5]octane is a heterocyclic compound with a unique spiro structure, consisting of a sulfur atom incorporated into a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thiaspiro[2.5]octane can be synthesized through several methods. One common approach involves the electrochemical cascade assembling of heterocyclic ketones and malononitrile. This method is efficient and proceeds smoothly with different types of heterocyclic ketones, resulting in the formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles . Another method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite in a microreaction system, which offers precise control over the process and results in higher yields compared to traditional batch synthesis .

Industrial Production Methods: The industrial production of this compound typically involves large-scale electrochemical processes due to their efficiency and scalability. The use of microreaction systems has also been explored to enhance the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Thiaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the strained spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

1-Thiaspiro[2

Mechanism of Action

The mechanism of action of 1-Thiaspiro[2.5]octane involves its interaction with various molecular targets, primarily through its sulfur atom. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Thiaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

185-78-4

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

1-thiaspiro[2.5]octane

InChI

InChI=1S/C7H12S/c1-2-4-7(5-3-1)6-8-7/h1-6H2

InChI Key

FGDWTXGHCTZSMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CS2

Origin of Product

United States

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